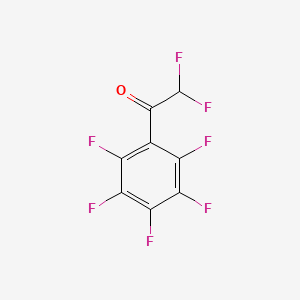

2,2-Difluoro-1-pentafluorophenyl-ethanone

Description

Properties

Molecular Formula |

C8HF7O |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

2,2-difluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone |

InChI |

InChI=1S/C8HF7O/c9-2-1(7(16)8(14)15)3(10)5(12)6(13)4(2)11/h8H |

InChI Key |

HIPCYTSRVSNSAY-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(pentafluorophenyl)ethan-1-one typically involves the reaction of pentafluorobenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction proceeds as follows: [ \text{C}_6\text{F}_5\text{H} + \text{ClCOCF}_2\text{H} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{F}_5\text{COCF}_2\text{H} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(pentafluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can occur, particularly on the pentafluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.

Major Products

Oxidation: Formation of difluoro-pentafluorophenyl acetic acid.

Reduction: Formation of 2,2-difluoro-1-(pentafluorophenyl)ethanol.

Substitution: Formation of various halogenated derivatives depending on the halogen used.

Scientific Research Applications

2,2-Difluoro-1-(pentafluorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-difluoro-1-(pentafluorophenyl)ethan-1-one exerts its effects is largely dependent on its chemical reactivity. The presence of multiple fluorine atoms increases the compound’s electronegativity, influencing its interactions with other molecules. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Ethanones

Notes:

- EWG : Electron-withdrawing group.

- *Estimated properties are based on structural analogs.

Physicochemical Properties

Reactivity and Stability

- 2,2-Difluoro-1-pentafluorophenyl-ethanone: The pentafluorophenyl group imparts extreme electron deficiency, making the ketone highly reactive toward nucleophilic attack (e.g., Grignard reactions). The geminal difluoro group further stabilizes the carbonyl via inductive effects .

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol) but reducing thermal stability compared to fully fluorinated analogs.

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone : The trifluoromethyl group provides steric bulk and resistance to oxidation, while chlorine atoms enhance lipophilicity.

Thermal and Chemical Stability

Fluorinated ethanones generally exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds. For example, trifluoroethanones (e.g., ) decompose at temperatures exceeding 250°C, whereas hydroxylated derivatives (e.g., ) may degrade below 200°C.

Industrial and Pharmaceutical Uses

- 2,2-Difluoro-1-pentafluorophenyl-ethanone: Potential use as a building block in fluorinated drug candidates (e.g., kinase inhibitors) or liquid crystals.

- 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone : Intermediate in agrochemicals (herbicides, insecticides).

- Hydroxylated Derivatives (e.g., ): Used in UV absorbers or antioxidants due to phenolic groups.

Biological Activity

2,2-Difluoro-1-pentafluorophenyl-ethanone is a fluorinated ketone that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Molecular Formula: C10H4F7O

Molecular Weight: 292.13 g/mol

IUPAC Name: 2,2-Difluoro-1-(pentafluorophenyl)ethanone

Structure: The compound features a difluorinated ethyl group attached to a pentafluorophenyl moiety, which significantly influences its reactivity and biological interactions.

The biological activity of 2,2-Difluoro-1-pentafluorophenyl-ethanone primarily stems from its ability to interact with various biomolecules. Its fluorinated structure enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can potentially modulate receptor activity, influencing signaling pathways related to cell growth and differentiation.

Biological Activity

Research has indicated several biological activities associated with 2,2-Difluoro-1-pentafluorophenyl-ethanone:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in tumor cells.

- Antimicrobial Properties: Some investigations have shown that it possesses antimicrobial activity against certain bacterial strains, indicating potential for use in developing new antibiotics.

- Neuroprotective Effects: There is emerging evidence that the compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease research.

Case Study 1: Anticancer Efficacy

A study investigated the effects of 2,2-Difluoro-1-pentafluorophenyl-ethanone on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 µM. The study highlighted the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, showcasing its potential as a novel antimicrobial agent.

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Difluoro-1-pentafluorophenyl-ethanone, and how can reaction conditions be controlled to maximize yield and purity?

Answer: The compound is synthesized via Friedel-Crafts acylation or Grignard reactions. Key parameters include anhydrous conditions, catalysts (e.g., AlCl₃ for Friedel-Crafts), and controlled temperatures (0–25°C). Fluorination steps may use agents like diethylaminosulfur trifluoride (DAST). Reaction progress is monitored via HPLC or TLC, while purification employs column chromatography or recrystallization. Yield optimization requires balancing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 2,2-Difluoro-1-pentafluorophenyl-ethanone, and how do key spectral features correlate with its structure?

Answer:

- ¹⁹F NMR : Identifies distinct fluorine environments (e.g., CF₃ vs. aromatic F), with chemical shifts between -110 to -160 ppm.

- ¹³C NMR : Carbonyl carbon appears at ~190–200 ppm.

- IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peak confirms molecular weight (e.g., [M+H]⁺).

X-ray crystallography resolves structural ambiguities in crystalline forms .

Q. How should researchers handle safety concerns associated with fluorinated intermediates during synthesis?

Answer: Use fume hoods, nitrile gloves, and eye protection. Fluorinating agents (e.g., DAST) are moisture-sensitive and toxic; reactions should be quenched with aqueous NaHCO₃. Waste must be neutralized and disposed via approved protocols. Gas-phase byproducts (e.g., HF) require scrubbing systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing 2,2-Difluoro-1-pentafluorophenyl-ethanone under varying fluorination conditions?

Answer: Yield discrepancies arise from fluorination methods (e.g., batch vs. continuous flow reactors) and reagent purity. Design of Experiments (DOE) studies optimize parameters (temperature, solvent polarity, catalyst loading). Side products are identified via GC-MS or LC-NMR. For example, trifluoromethyl byproducts may form under excessive fluorination .

Q. What strategies mitigate byproduct formation during multi-step fluorination processes?

Answer:

- Stepwise Fluorination : Introduce fluorine groups sequentially to avoid over-substitution.

- Intermediate Purification : Column chromatography isolates intermediates.

- In Situ Monitoring : Real-time IR or Raman spectroscopy detects side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance selectivity .

Q. How does the electronic influence of the pentafluorophenyl group affect the compound’s reactivity in nucleophilic acyl substitution?

Answer: The electron-withdrawing pentafluorophenyl group increases carbonyl electrophilicity, accelerating nucleophilic attack (e.g., by amines or alcohols). Hammett substituent constants (σₚ) quantify this effect. Kinetic studies under varying nucleophile concentrations reveal second-order dependence, supporting a bimolecular mechanism .

Q. What computational methods predict the binding affinity of 2,2-Difluoro-1-pentafluorophenyl-ethanone to target enzymes?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate ligand-enzyme interactions.

- MD Simulations : Assess binding stability over time (e.g., RMSD analysis).

- QSAR Models : Relate substituent effects (e.g., fluorine position) to inhibitory potency.

Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Q. In kinetic studies of enzyme inhibition, how are competitive vs. non-competitive mechanisms differentiated when fluorinated byproducts are present?

Answer:

- Lineweaver-Burk Plots : Competitive inhibition shows intersecting lines at the y-axis; non-competitive lines intersect elsewhere.

- Control Experiments : Purify the compound to exclude byproduct interference.

- Fluorescence Quenching : Track real-time binding using tryptophan residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.